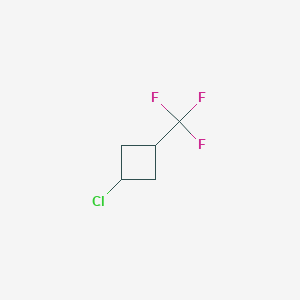

1-Chloro-3-(trifluoromethyl)cyclobutane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-(trifluoromethyl)cyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClF3/c6-4-1-3(2-4)5(7,8)9/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKYWVOSPNRELB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123812-81-7 | |

| Record name | 1-chloro-3-(trifluoromethyl)cyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Chloro 3 Trifluoromethyl Cyclobutane and Its Precursors

Regio- and Stereoselective Introduction of Substituents

Once the cyclobutane (B1203170) ring is formed, the next critical step is the introduction of the chloro and trifluoromethyl groups with the correct regiochemistry and stereochemistry.

The introduction of a chlorine atom onto a cyclobutane ring can be achieved through various methods, with the choice of reagent and strategy often depending on the nature of the substrate and the desired stereochemistry.

For the synthesis of cis-1,3-disubstituted cyclobutanes, stereoselective methods are crucial. One common approach involves the stereoselective reduction of a 3-substituted cyclobutanone (B123998) to a cis-cyclobutanol. This can be followed by a substitution reaction to introduce the chlorine atom. A highly stereoselective chlorination of β-substituted cyclic alcohols has been achieved using triphenylphosphine (B44618) (PPh₃) and N-chlorosuccinimide (NCS). rsc.org The stereochemical outcome of this reaction (inversion or retention of configuration) is influenced by the ring size and the nature of the substituent at the β-position. rsc.org

In the context of synthesizing kinase inhibitors with a cis-1,3-disubstituted cyclobutane core, a key step was the stereoselective synthesis of the cis-isomer. nih.gov While this work did not specifically involve chlorination, it highlights the importance of controlling the stereochemistry at the 1 and 3 positions of the cyclobutane ring.

Another strategy involves the regioselective C-H functionalization of cyclobutanes. Rhodium(II) catalysts have been shown to effectively functionalize arylcyclobutanes at either the C1 or C3 position, depending on the catalyst used. nih.gov While this has been demonstrated for the introduction of carbon-based groups, it points to the potential for developing catalytic methods for the direct and selective C-H chlorination of a 3-(trifluoromethyl)cyclobutane precursor.

The synthesis of cis-1-chloro-3-(trifluoromethyl)cyclobutane would likely require a method that proceeds with high stereocontrol. Starting from a cis-3-(trifluoromethyl)cyclobutanol and employing a chlorination reaction that proceeds with retention of configuration, or starting with a trans-3-(trifluoromethyl)cyclobutanol and using a method that proceeds with inversion (such as an Sₙ2-type reaction), could be viable strategies.

| Starting Material | Reagent | Product Stereochemistry | Reference |

| trans-β-substituted cyclic alcohols | PPh₃-NCS | cis or trans-chloride | rsc.org |

The specific application of these methods to a trifluoromethyl-substituted cyclobutane would need to be optimized to achieve the desired regioselectivity and stereoselectivity for the final 1-chloro-3-(trifluoromethyl)cyclobutane product.

Trifluoromethyl Group Incorporation Methods

The introduction of a trifluoromethyl group is a pivotal step in the synthesis of 1-chloro-3-(trifluoromethyl)cyclobutane. The CF3 group's unique electronic properties can significantly enhance the metabolic stability, binding affinity, and bioavailability of bioactive molecules. princeton.edu A variety of methods have been developed for this purpose, broadly categorized into nucleophilic, electrophilic, and radical pathways, alongside deoxofluorination reactions.

Nucleophilic trifluoromethylation involves the reaction of an electrophilic substrate with a source of the trifluoromethyl anion (CF3⁻) or its synthetic equivalent. This is one of the most versatile and widely studied methods for introducing the CF3 group. beilstein-journals.org The most common reagent for this purpose is trifluoromethyltrimethylsilane (Me₃SiCF₃), often referred to as the Ruppert-Prakash reagent. beilstein-journals.orgmdpi.com This reagent, in the presence of a fluoride (B91410) source or other activators, delivers a nucleophilic CF3 group to various electrophiles, including carbonyl compounds like ketones and esters. beilstein-journals.orgorganic-chemistry.org

For the synthesis of a precursor to 1-chloro-3-(trifluoromethyl)cyclobutane, a cyclobutanone derivative could be treated with the Ruppert-Prakash reagent. The reaction proceeds via a 1,2-addition of the CF3 group to the carbonyl, yielding a trifluoromethylated tertiary alcohol. Subsequent deoxygenation and chlorination steps would lead to the target molecule. The efficiency of this nucleophilic addition is often high, providing a direct route to trifluoromethylated carbinols. mdpi.comorganic-chemistry.org For instance, the reaction of enones with TMSCF₃ catalyzed by cesium fluoride (CsF) can produce α-trifluoromethyl silyl (B83357) ethers in nearly quantitative yields, which can then be hydrolyzed to the corresponding alcohols. organic-chemistry.org

Fluoroform (HCF₃) has also been developed as an economical and atom-efficient source for the trifluoromethyl anion. beilstein-journals.org When combined with a strong base like potassium hexamethyldisilazide (KHMDS), it can effectively trifluoromethylate esters to yield trifluoromethyl ketones, which are valuable intermediates. beilstein-journals.org

| Reagent/System | Substrate Type | Product Type | Key Features |

| TMSCF₃ (Ruppert-Prakash Reagent) | Ketones, Aldehydes, Esters, Enones | Trifluoromethyl Alcohols/Ketones | Widely used, versatile, requires activator (e.g., F⁻). beilstein-journals.orgmdpi.com |

| HCF₃/KHMDS | Esters | Trifluoromethyl Ketones | Economical feedstock, good for non-enolizable esters. beilstein-journals.org |

| (bpy)Zn(CF₃)₂ | Arylcyclopropanes | Ring-opened aminotrifluoromethylated products | Used in copper-catalyzed radical reactions. mdpi.com |

Electrophilic trifluoromethylation utilizes reagents that deliver a "CF₃⁺" synthon to a nucleophilic substrate, such as an enolate, enamine, or an electron-rich aromatic ring. chem-station.com This approach is complementary to nucleophilic methods and has seen significant development with the advent of stable and effective electrophilic trifluoromethylating agents. chem-station.comuni-muenchen.de

Prominent examples of such reagents include hypervalent iodine compounds, often known as Togni's reagents, and sulfonium (B1226848) salts like Umemoto's reagents. chem-station.comuni-muenchen.debrynmawr.edu These compounds are capable of trifluoromethylating a wide range of soft nucleophiles. beilstein-journals.orguni-muenchen.de In the context of synthesizing precursors for 1-chloro-3-(trifluoromethyl)cyclobutane, an appropriate cyclobutane-based nucleophile, such as a silyl enol ether derived from cyclobutanone, could be reacted with an electrophilic CF₃ source. This would directly install the trifluoromethyl group on the cyclobutane ring. The reactivity of these reagents has been kinetically studied, allowing for a rational selection of the appropriate reagent for a given nucleophile. uni-muenchen.de

The choice of reagent is critical; Togni's and Umemoto's reagents have been shown to effectively trifluoromethylate phenols, β-ketoesters, and other carbon nucleophiles under relatively mild conditions. brynmawr.eduwikipedia.org

| Reagent Class | Reagent Example | Substrate Type | Key Features |

| Hypervalent Iodine Reagents | Togni's Reagents | Enolates, Phenols, Sulfonic acids | Shelf-stable, broad applicability. chem-station.combrynmawr.eduacs.org |

| Sulfonium Salts | Umemoto's Reagents | Enolates, Aromatic compounds | Highly reactive, effective for various C-nucleophiles. chem-station.comuni-muenchen.de |

| Trifluoromethyl Chalcogen Salts | CF₃-chalcogen salts | Metal enolates | Used with chiral catalysts for asymmetric versions. wikipedia.org |

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF₃), which then adds to a substrate, typically an alkene or an aromatic ring. rsc.org This method has gained prominence with the rise of photoredox catalysis, which allows for the generation of the •CF₃ radical under mild conditions from readily available precursors. princeton.edu

Reagents such as trifluoroiodomethane (CF₃I), sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent), and trifluoromethanesulfonyl chloride (CF₃SO₂Cl) are common sources of the trifluoromethyl radical. princeton.eduwikipedia.orgrsc.org A synthetic strategy for a 1-chloro-3-(trifluoromethyl)cyclobutane precursor could involve the radical addition of •CF₃ to a cyclobutene (B1205218) derivative. This would directly form the C-CF₃ bond on the four-membered ring. Photoredox catalysis, using catalysts like Ru(bpy)₃²⁺ or iridium-based complexes, can facilitate this transformation using visible light, offering a high degree of functional group tolerance. princeton.edu This approach is particularly advantageous for late-stage functionalization and the synthesis of complex molecules. princeton.edu

Deoxofluorination is a process where an oxygen atom, typically from a carbonyl or carboxyl group, is replaced with fluorine atoms. While direct deoxofluorination replaces oxygen with fluorine, related deoxygenative trifluoromethylation methods can convert alcohols directly to trifluoromethylated compounds. nih.gov

A relevant approach for synthesizing trifluoromethylated cyclobutanes is the deoxofluorination of a cyclobutanecarboxylic acid using reagents like sulfur tetrafluoride (SF₄). This reaction converts the carboxylic acid moiety (-COOH) directly into a trifluoromethyl group (-CF₃). researchgate.net This method has been successfully applied to the synthesis of trifluoromethyl-substituted cyclopropanes on a multigram scale and could be adapted for cyclobutane systems. researchgate.net For example, 3-chlorocyclobutane-1-carboxylic acid could potentially be converted to 1-chloro-3-(trifluoromethyl)cyclobutane using this methodology.

More recently, copper metallaphotoredox-mediated protocols have been developed for the direct deoxytrifluoromethylation of alcohols, converting a C-OH bond to a C-CF₃ bond. nih.gov This allows for the transformation of readily available cyclobutanol (B46151) precursors into the desired trifluoromethylated analogues in a single step.

Asymmetric Synthesis and Stereochemical Control

When the cyclobutane ring is substituted at the 1 and 3 positions with different groups, as in 1-chloro-3-(trifluoromethyl)cyclobutane, cis/trans isomerism is possible. Furthermore, if other substituents are present, chiral centers can arise, making enantioselective synthesis a critical consideration. The development of stereocontrolled methods for constructing substituted cyclobutanes is essential for accessing specific isomers with desired biological or material properties. nih.gov

The synthesis of enantioenriched chiral cyclobutanes represents a significant challenge in organic synthesis. chemistryviews.org Enantioselective catalysis has emerged as a powerful tool to address this, primarily through catalytic asymmetric [2+2] cycloadditions, but also through other transformations like Michael additions. rsc.orgnih.govresearchgate.net

Visible-light-induced asymmetric [2+2] photocycloaddition of alkenes is a modern approach to creating chiral cyclobutanes. chemistryviews.org This can be achieved through dual-catalytic systems that combine an achiral photosensitizer (like a ruthenium or iridium complex) with a chiral catalyst, such as a chiral secondary amine or a chiral Brønsted acid. researchgate.net For instance, chiral eniminium salts, formed from α,β-unsaturated aldehydes and a chiral proline-derived amine, can undergo ruthenium-catalyzed [2+2] photocycloaddition with olefins to yield chiral cyclobutane carbaldehydes with high enantioselectivity. researchgate.net

Another powerful strategy involves the enantioselective [2+2] cycloaddition between alkynes and alkenes, catalyzed by earth-abundant metals like cobalt, paired with readily synthesized chiral ligands. This method has been shown to produce a broad range of cyclobutenes with high enantioselectivities (86–97% ee), which can then be further functionalized to saturated cyclobutanes. nih.gov Similarly, chiral squaramide catalysts have been used in the enantioselective sulfa-Michael addition to cyclobutenes to produce thio-substituted cyclobutanes with excellent enantiomeric ratios (up to 99.7:0.3). rsc.org These methods provide robust platforms for controlling the stereochemistry of the cyclobutane core, which is applicable to the synthesis of specific stereoisomers of functionalized trifluoromethylcyclobutanes.

| Catalytic System | Reaction Type | Substrates | Product | Stereoselectivity |

| Ru(bpy)₃(PF₆)₂ / Chiral Amine | [2+2] Photocycloaddition | α,β-Unsaturated Aldehydes + Olefins | Chiral Cyclobutane Carbaldehydes | 83-96% er researchgate.net |

| Cobalt / Chiral Ligand | [2+2] Cycloaddition | Alkynes + Alkenyl Derivatives | Chiral Cyclobutenes | 86-97% ee nih.gov |

| Chiral Squaramide | Sulfa-Michael Addition | Cyclobutenes + Thiols | Chiral Thio-cyclobutanes | up to 99.7:0.3 er rsc.org |

| [Ir(cod)Cl]₂ / Chiral Ligand | Asymmetric Allylic Etherification / [2+2] Photocycloaddition | Cinnamyl Alcohols + Allyl Acetates | Oxa- nih.govresearchgate.net-bicyclic heptanes | Excellent ee chemistryviews.org |

Diastereoselective Synthesis of 1-Chloro-3-(trifluoromethyl)cyclobutane Isomers

The diastereoselective synthesis of trifluoromethylated cyclobutane derivatives can be achieved through methods such as [2+2] photocycloaddition. researchgate.net This approach allows for the controlled formation of specific diastereomers, which is crucial for their application in medicinal chemistry where specific stereoisomers often exhibit desired biological activity.

One strategy involves the ring-opening of bicyclo[1.1.0]butanes (BCBs), which are highly strained molecules. This strain-release approach provides a reliable method for synthesizing functionalized cyclobutanes. However, these reactions can sometimes be challenged by issues of diastereoselectivity. researchgate.net Catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes has been developed to address this, yielding multi-substituted cyclobutanes as single diastereoisomers. researchgate.netnih.gov For instance, a Cu(I) catalytic system can lead to α-selective nucleophilic addition, producing 1,1,3-functionalized cyclobutanes with high diastereoselectivity. researchgate.netnih.gov In contrast, a Cu(II) system can facilitate a β'-selective pathway to afford 1,2,3-trisubstituted cyclobutanes with a diastereomeric ratio of up to >20:1. researchgate.netnih.gov

Another approach involves the cycloaddition of bicyclobutanes with triazolinedione or nitrosoarenes, leading to the diastereoselective synthesis of multi-substituted cyclobutanes. rsc.org Subsequent cleavage of the N–N or N–O bonds in the resulting cycloadducts provides cyclobutane derivatives with cis-1,3-heteroatom substitutions. rsc.org

Hydrogenation of substituted cyclobutene precursors can also yield specific diastereomers. For example, hydrogenation of a cyclobutene with a trifluoromethyl group can selectively produce the cis-isomer due to the steric hindrance of the CF3 group, which directs the hydrogenation to the opposite face of the ring. lookchem.com

Chiral Auxiliary and Auxiliary-Free Approaches

Chiral auxiliaries are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. sigmaaldrich.comwikiwand.comwikipedia.org These auxiliaries can be recovered and reused, making them a valuable tool in asymmetric synthesis. sigmaaldrich.com Common chiral auxiliaries include oxazolidinones and camphor-derived compounds. nih.gov For instance, chiral oxazolidinones have been used to synthesize chiral bicyclo[1.1.1]pentanes with an adjacent stereocenter, achieving high yields and excellent diastereoselectivities. nih.gov The auxiliary guides the stereoselective introduction of functional groups before being cleaved and recycled. nih.gov

Auxiliary-free approaches aim to achieve stereoselectivity without the need for temporary chiral groups. This can be accomplished through the use of chiral catalysts or by leveraging the inherent stereochemistry of the starting materials. These methods are often more atom-economical and can simplify synthetic routes. While specific examples for 1-chloro-3-(trifluoromethyl)cyclobutane are not detailed in the provided context, the principles of auxiliary-free synthesis are widely applied in modern organic chemistry. A notable strategy involves the solvent-controlled synthesis of bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines from 2-trifluoromethyl-1,3-conjugated enynes and CF3CHN2 under transition-metal and base-free conditions. rsc.org The choice of solvent, such as N,N-dimethylacetamide (DMAc) or 1,2-dichloroethane (B1671644) (DCE), dictates the cycloaddition pathway ([3+2] or [2+1]), leading to different products. rsc.org

Optimization of Reaction Conditions and Scalability

The successful synthesis of 1-chloro-3-(trifluoromethyl)cyclobutane, particularly on a larger scale, hinges on the careful optimization of reaction conditions. This includes the selection of catalysts, solvents, and process parameters to maximize yield, selectivity, and efficiency while ensuring safety and environmental sustainability.

Catalyst Systems and Ligand Design

Catalyst systems play a pivotal role in the synthesis of complex molecules. For cyclobutane synthesis, various transition metal catalysts, including those based on copper and rhodium, have been employed. researchgate.netnih.govnih.gov The choice of catalyst and associated ligands can significantly influence the regioselectivity and diastereoselectivity of a reaction.

For example, in the hydrophosphination of acyl bicyclobutanes, a Cu(I) catalyst promotes α-selective addition, while a Cu(II) catalyst drives β'-selective addition. researchgate.netnih.gov The design of ligands for these metal catalysts is crucial for achieving high stereocontrol. Chiral phosphine (B1218219) ligands, for instance, are widely used in asymmetric transition metal catalysis. researchgate.net

In some cases, catalyst-free approaches are desirable. Visible-light-induced radical cascade cyclizations offer a pathway to trifluoromethylated heterocycles without the need for photocatalysts or transition-metal catalysts. beilstein-journals.org Similarly, the synthesis of chloro(phenyl)trifluoromethyliodane, a reagent for electrophilic trifluoromethylations, has been achieved, enabling catalyst-free reactions. researchgate.netnih.gov

| Catalyst System | Reaction Type | Key Outcome | Reference |

|---|---|---|---|

| Cu(I) | Hydrophosphination of acyl BCBs | α-selective nucleophilic addition | researchgate.netnih.gov |

| Cu(II) | Hydrophosphination of acyl BCBs | β'-selective pathway, >20:1 d.r. | researchgate.netnih.gov |

| Rh₂(S-NTTL)₄ | Bicyclobutanation | Enantiomerically enriched bicyclobutanes | nih.gov |

| None (Visible Light) | Radical Cascade Cyclization | Trifluoromethylated heterocycles | beilstein-journals.org |

Solvent Effects and Green Chemistry Considerations

The choice of solvent can have a profound impact on reaction outcomes, including yield, selectivity, and reaction rate. nih.gov For instance, in the cycloaddition of 2-trifluoromethyl-1,3-enynes, using N,N-dimethylacetamide (DMAc) as the solvent leads to the formation of bis(trifluoromethyl)pyrazolines, whereas switching to 1,2-dichloroethane (DCE) yields bis(trifluoromethyl)cyclopropanes. rsc.org

Green chemistry principles encourage the use of less hazardous and more environmentally benign solvents. youtube.comthepharmajournal.comrsc.org The development of syntheses in greener solvents like acetonitrile, or even under solvent-free conditions, is a key area of research. rsc.orgscielo.br For example, a novel photochemical protocol for the selective difluoromethylation of bicyclobutanes has been developed using green solvents. rsc.org This approach not only reduces the environmental impact but also offers high atom economy and chemo-selectivity. rsc.org

| Solvent | Reaction | Product | Reference |

|---|---|---|---|

| N,N-dimethylacetamide (DMAc) | Cycloaddition of 2-trifluoromethyl-1,3-enynes | Bis(trifluoromethyl)pyrazolines | rsc.org |

| 1,2-dichloroethane (DCE) | Cycloaddition of 2-trifluoromethyl-1,3-enynes | Bis(trifluoromethyl)cyclopropanes | rsc.org |

| Acetonitrile | Oxidative coupling of phenylpropanoids | Improved conversion and selectivity | scielo.br |

Process Intensification and Large-Scale Synthesis

Scaling up a synthesis from the laboratory bench to an industrial scale presents numerous challenges. lookchem.combohrium.com Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. This can involve using continuous flow reactors, microwave irradiation, or other technologies to improve reaction efficiency and safety.

Reaction Chemistry and Mechanistic Studies of 1 Chloro 3 Trifluoromethyl Cyclobutane

Nucleophilic Substitution Reactions at the Chloro Position

Nucleophilic substitution reactions on 1-chloro-3-(trifluoromethyl)cyclobutane involve the replacement of the chlorine atom by a nucleophile. The pathway of these reactions, whether Sₙ1 or Sₙ2, is significantly influenced by the structure of the cyclobutane (B1203170) ring.

The cyclobutane ring possesses considerable ring strain (approximately 26 kcal/mol) due to non-ideal bond angles (around 88° instead of the ideal 109.5° for sp³ hybridized carbons) and torsional strain from eclipsing hydrogen atoms. libretexts.orgwikipedia.org This strain is a critical factor in its chemical reactivity. libretexts.orgmasterorganicchemistry.com

Conversely, the Sₙ2 mechanism requires a backside attack by the nucleophile on the carbon atom bearing the leaving group. The puckered conformation of the cyclobutane ring can create steric hindrance, potentially slowing down the rate of Sₙ2 reactions compared to acyclic analogues. The electron-withdrawing trifluoromethyl group at the 3-position would destabilize a potential carbocation at the 1-position, making an Sₙ1 pathway less likely. Therefore, Sₙ2 or Sₙ2-like mechanisms are generally anticipated for this substrate.

| Reaction Type | Intermediate/Transition State | Influence of Ring Strain | Influence of CF₃ Group | Probable Pathway |

| Sₙ1 | Carbocation (sp²) | Complex; potential for increased angle strain. | Destabilizes carbocation via inductive effect. | Less Favored |

| Sₙ2 | Pentacoordinate Transition State | Steric hindrance from ring structure can impede backside attack. | Enhances electrophilicity of the C-Cl carbon. | More Favored |

In 1-chloro-3-(trifluoromethyl)cyclobutane, substitution occurs exclusively at the carbon atom bonded to the chlorine, as the C-F bonds of the trifluoromethyl group are far stronger and F⁻ is a very poor leaving group.

The stereochemical outcome of the substitution depends on the mechanism. An Sₙ2 reaction proceeds with inversion of configuration at the reaction center. If the starting material is a single stereoisomer (e.g., cis or trans), the product will be the corresponding inverted isomer. For instance, substitution on cis-1-chloro-3-(trifluoromethyl)cyclobutane would yield the trans product. The presence of the trifluoromethyl group can influence the approach of the incoming nucleophile due to steric and electronic effects, potentially affecting reaction rates but not the fundamental stereochemical course of an Sₙ2 reaction. acs.org If the reaction has some Sₙ1 character, a mixture of stereoisomers (racemization) would be expected.

Elimination Reactions (e.g., Dehydrochlorination)

When treated with a base, 1-chloro-3-(trifluoromethyl)cyclobutane can undergo elimination of hydrogen chloride (HCl) in a dehydrochlorination reaction. byjus.com This process typically competes with nucleophilic substitution. libretexts.org

Dehydrochlorination of 1-chloro-3-(trifluoromethyl)cyclobutane can potentially yield two different cyclobutene (B1205218) derivatives, depending on which β-hydrogen is removed.

Path A: Removal of a hydrogen from the C2 (or C4) position results in the formation of 3-(trifluoromethyl)cyclobutene .

Path B: Removal of a hydrogen from the C3 position is not possible as there are no hydrogens on the carbon bearing the CF₃ group.

Therefore, the sole product of β-elimination is 3-(trifluoromethyl)cyclobutene.

| Reactant | Base | Potential Products | Major Product |

| 1-Chloro-3-(trifluoromethyl)cyclobutane | Strong, non-nucleophilic base (e.g., t-BuOK) | 3-(Trifluoromethyl)cyclobutene | 3-(Trifluoromethyl)cyclobutene |

Elimination reactions can proceed through E1 (unimolecular) or E2 (bimolecular) mechanisms. lumenlearning.com

E2 Mechanism: This is a concerted, one-step process where the base removes a β-hydrogen at the same time the chloride leaving group departs. libretexts.org This pathway is favored by strong bases. The E2 mechanism has a strict stereochemical requirement for an anti-periplanar arrangement of the hydrogen and the leaving group. In the puckered cyclobutane ring, this geometric constraint can be difficult to achieve, but elimination is still possible. msu.edu

E1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate, followed by removal of a β-hydrogen by a base. lumenlearning.com This pathway is favored with weak bases and in polar protic solvents. However, as noted earlier, the formation of a carbocation on the cyclobutane ring is destabilized by the CF₃ group, making the E1 pathway less probable than the E2 pathway.

The choice of a strong, sterically hindered base (like potassium tert-butoxide) would favor the E2 elimination reaction over a competing Sₙ2 substitution. uci.edu

Ring-Opening and Rearrangement Reactions

The significant ring strain in cyclobutanes makes them susceptible to ring-opening or rearrangement reactions under certain conditions, particularly those that can relieve this strain. nih.gov While many stable cyclobutane derivatives exist, reactions involving highly energetic intermediates or harsh conditions can trigger such transformations.

For 1-chloro-3-(trifluoromethyl)cyclobutane, reactions that proceed through a carbocationic intermediate (even if transiently) could potentially lead to rearrangements. For example, under strong Lewis acid catalysis, ionization of the chloride could be followed by a 1,2-hydride or 1,2-alkyl shift, leading to a rearranged carbocation that could then be trapped by a nucleophile or undergo elimination.

Furthermore, thermal or photochemical reactions can also induce ring-opening. The high strain energy of the cyclobutane ring means that the activation energy for cleavage of a C-C bond is lower than in an acyclic alkane. masterorganicchemistry.com For example, radical-mediated reactions could lead to ring-opening. However, such reactions are highly dependent on the specific reagents and conditions and are not a general feature of the compound's chemistry under standard nucleophilic substitution or elimination conditions. Ring-opening of cyclobutenes, formed via elimination, is a well-known process in thermal electrocyclic reactions, but this is a reaction of the product, not the starting halide itself. researchgate.net

Strain-Release Functionalization

The significant ring strain inherent in the cyclobutane ring is a primary driver for its reactivity, enabling functionalization through ring-opening reactions. In reactions involving bicyclobutanes, which are highly strained, strain-release functionalization is a well-established method for accessing substituted cyclobutanes. uni.lucalstate.eduresearchgate.netresearchgate.net This principle can be extended to monocyclic systems like 1-chloro-3-(trifluoromethyl)cyclobutane, where the relief of approximately 26 kcal/mol of strain energy can facilitate reactions that would otherwise be unfavorable.

For instance, transition metal-catalyzed reactions or reactions with strong nucleophiles can induce the cleavage of the cyclobutane's C-C bonds. The regioselectivity of such ring-opening is significantly influenced by the electronic properties of the substituents. The trifluoromethyl group, a potent electron-withdrawing group, is expected to polarize the cyclobutane ring, rendering adjacent carbon atoms more susceptible to nucleophilic attack. The chloro group can also direct the course of the reaction, potentially acting as a leaving group in concert with ring-opening.

Thermally Induced Ring-Opening Pathways

Under thermal conditions, cyclobutanes can undergo electrocyclic ring-opening to form substituted butadienes. This pericyclic reaction is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. For 1-chloro-3-(trifluoromethyl)cyclobutane, thermal activation would likely lead to the formation of a mixture of butadiene isomers. The specific stereochemical outcome of this conrotatory ring-opening would be dictated by the stereoisomer of the starting cyclobutane.

The presence of the trifluoromethyl and chloro substituents will modulate the activation energy for this process. The electron-withdrawing nature of the trifluoromethyl group can influence the stability of the transition state, thereby affecting the temperature required for the reaction to proceed at a significant rate. The substitution pattern of the resulting diene will depend on which pair of C-C bonds in the cyclobutane ring undergoes cleavage.

Carbanionic Rearrangements and Halogen Effects

The generation of a carbanion on the cyclobutane ring can lead to various rearrangements. The stability of such a carbanion is profoundly influenced by the substituents present. The strong negative inductive effect of the trifluoromethyl group would stabilize a carbanion on the same carbon atom (α-position), but would have a less pronounced effect on more distant carbons.

The presence of the chlorine atom introduces additional complexity. It can influence the site of deprotonation and may be eliminated to form a cyclobutene derivative, especially if a base is used. The interplay of the inductive effects of both the chloro and trifluoromethyl groups will determine the most acidic proton on the ring and the subsequent fate of the resulting carbanion. For example, if a carbanion is formed at a carbon bearing the chlorine, subsequent elimination of the chloride ion could occur.

Electrophilic and Radical Initiated Ring-Opening

Due to the deactivating effect of the electron-withdrawing trifluoromethyl and chloro groups, the cyclobutane ring in 1-chloro-3-(trifluoromethyl)cyclobutane is not highly susceptible to electrophilic attack. However, reactions with potent electrophiles under forcing conditions could potentially lead to ring-opening.

In contrast, radical-initiated reactions are a more plausible pathway for the functionalization of this molecule. The reaction would likely proceed via the abstraction of a hydrogen atom by a radical initiator, forming a cyclobutyl radical. This radical intermediate can then undergo β-scission, leading to the opening of the ring to form a more stable, acyclic radical. This newly formed radical can then be trapped by another reagent in the reaction mixture. The regioselectivity of both the initial hydrogen abstraction and the subsequent ring-opening would be governed by the relative stability of the radical intermediates, which is influenced by the chloro and trifluoromethyl substituents.

Transformations Involving the Trifluoromethyl Group

Functional Group Interconversions of C-F Bonds

The carbon-fluorine bond is exceptionally strong, making the direct functionalization of the trifluoromethyl group a significant chemical challenge. Transformations that involve the cleavage of a C-F bond typically require harsh reaction conditions or specialized reagents that may not be compatible with the other functional groups present in 1-chloro-3-(trifluoromethyl)cyclobutane. Therefore, direct interconversion of the C-F bonds in this molecule is not a readily accessible synthetic route under standard laboratory conditions.

Influence of the Trifluoromethyl Group on Adjoining Reactivity

The primary role of the trifluoromethyl group in 1-chloro-3-(trifluoromethyl)cyclobutane is to modulate the reactivity of the molecule through its powerful electronic effects.

Inductive Effect : The trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I effect), which decreases the electron density throughout the cyclobutane ring. This deactivation makes the ring less susceptible to electrophilic attack and increases the acidity of the C-H bonds on the ring, making them more prone to deprotonation by strong bases.

Steric Hindrance : The trifluoromethyl group is sterically bulky. This steric hindrance can influence the stereochemical outcome of reactions occurring at the cyclobutane ring, favoring the approach of reagents from the side opposite to the trifluoromethyl group.

Modulation of Leaving Group Ability : The electron-withdrawing nature of the trifluoromethyl group can influence the ability of the chlorine atom to act as a leaving group in nucleophilic substitution reactions. Although this effect is transmitted through the carbon framework of the ring, it can impact the rate and mechanism of substitution reactions at the C-Cl bond.

The combined steric and electronic properties of the trifluoromethyl group make 1-chloro-3-(trifluoromethyl)cyclobutane an interesting substrate for exploring new reaction methodologies, with the potential for achieving high levels of regio- and stereocontrol.

Role of Halogen Bonding in Molecular Interactions and Reactivity

The carbon-chlorine bond in chloroalkanes is polarized, with the carbon atom bearing a partial positive charge and the chlorine atom a partial negative charge. libretexts.org This polarity makes the carbon atom susceptible to nucleophilic attack. wikipedia.org While the reactivity of haloalkanes in nucleophilic substitution reactions is primarily governed by the strength of the carbon-halogen bond, with C-Cl bonds being stronger and less reactive than C-Br or C-I bonds, the presence of a σ-hole on the chlorine atom allows for additional interactions. crunchchemistry.co.ukchemguide.co.uk

The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. nih.govmdpi.com This strong inductive effect influences the electronic properties of the entire molecule. The -CF₃ group enhances the electrophilic character of adjacent atoms and can intensify the magnitude of the σ-hole on the chlorine atom, even though it is not directly attached to the same carbon. nih.gov This enhancement makes the chlorine atom in 1-chloro-3-(trifluoromethyl)cyclobutane a more effective halogen bond donor compared to chlorine in a simple chloroalkane.

Computational studies on halomethanes have provided insights into the nature of halogen bonding. richmond.edu These studies show that the presence of electron-withdrawing substituents increases the positive electrostatic potential of the σ-hole, leading to stronger halogen bonds. This principle can be extended to 1-chloro-3-(trifluoromethyl)cyclobutane, where the trifluoromethyl group is expected to strengthen the halogen bonding capabilities of the chlorine atom.

The ability to form halogen bonds can influence the molecule's interactions in various environments, such as in solution or in the solid state. These interactions can affect physical properties like boiling point and solubility, as well as influencing the regioselectivity and stereoselectivity of chemical reactions. For instance, in a reaction mechanism, the formation of a halogen bond with a reactant or a catalyst can stabilize transition states, thereby altering the reaction rate and outcome.

Below is a representative table illustrating the typical impact of an electron-withdrawing group (EWG) on halogen bond characteristics in chloroalkanes. Please note that these are generalized values and not specific experimental data for 1-chloro-3-(trifluoromethyl)cyclobutane.

| Compound Type | Halogen Bond Donor | Halogen Bond Acceptor | Interaction Energy (kcal/mol) | Bond Length (Å) |

| Simple Chloroalkane | R-Cl | Lewis Base | Weak | Longer |

| Chloroalkane with EWG | EWG-R-Cl | Lewis Base | Moderate | Shorter |

Advanced Spectroscopic and Structural Elucidation of 1 Chloro 3 Trifluoromethyl Cyclobutane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 1-chloro-3-(trifluoromethyl)cyclobutane. Analysis of ¹H, ¹³C, and ¹⁹F spectra, complemented by 2D NMR experiments, allows for unambiguous assignment of all atoms and provides insights into the molecule's stereochemistry and dynamic behavior.

The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms. For the cyclobutane (B1203170) ring of 1-chloro-3-(trifluoromethyl)cyclobutane, the protons are expected to appear as complex multiplets in the aliphatic region. The chemical shifts are influenced by the electron-withdrawing effects of both the chlorine atom and the trifluoromethyl group. The proton attached to the carbon bearing the chlorine (CH-Cl) would be shifted downfield compared to the other ring protons. Similarly, the proton on the carbon with the trifluoromethyl group (CH-CF₃) would also experience a downfield shift. The methylene (B1212753) (CH₂) protons would exhibit even more complex splitting patterns due to both geminal and vicinal coupling to neighboring protons, with their chemical shifts and coupling constants being highly dependent on their stereochemical relationship (cis/trans) to the substituents.

The ¹³C NMR spectrum reveals the carbon framework. Distinct signals are expected for each carbon atom in the molecule. The carbon atom bonded to the chlorine (C-Cl) and the carbon bonded to the trifluoromethyl group (C-CF₃) would appear at the lowest fields (downfield) due to the strong deshielding effects of these electronegative substituents. The trifluoromethyl carbon itself would be identifiable by its characteristic quartet splitting pattern resulting from one-bond coupling to the three fluorine atoms (¹JCF) bioorganica.com.ua. The chemical shift of the CF₃ carbon in similar cyclobutane structures has been observed as a quartet with a coupling constant (J) of approximately 280 Hz bioorganica.com.ua. The methylene carbons of the ring would appear at higher fields (upfield). The precise chemical shifts help confirm the 1,3-substitution pattern of the cyclobutane ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges and Multiplicities Note: Specific experimental data for 1-chloro-3-(trifluoromethyl)cyclobutane is not available. Values are estimated based on general principles and data from analogous structures.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | CH-Cl | ~ 4.0 - 4.8 | Multiplet | Downfield shift due to electronegative Cl atom. |

| CH-CF₃ | ~ 2.8 - 3.5 | Multiplet | Downfield shift and complex coupling with ¹⁹F and adjacent ¹H. | |

| CH₂ | ~ 2.2 - 2.8 | Multiplet | Complex splitting due to geminal and vicinal coupling. | |

| ¹³C | C-Cl | ~ 55 - 65 | Singlet (or Dublet) | Deshielded by the chlorine atom. |

| C-CF₃ | ~ 30 - 40 | Quartet (²JCF) | Coupling to fluorine atoms. bioorganica.com.ua | |

| CH₂ | ~ 30 - 40 | Singlet (or Triplet) | Shielded relative to substituted carbons. | |

| CF₃ | ~ 123 - 126 | Quartet (¹JCF ≈ 280 Hz) | Strongly deshielded and coupled to three fluorine atoms. bioorganica.com.ua |

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For 1-chloro-3-(trifluoromethyl)cyclobutane, the spectrum is expected to show a single signal, typically a singlet, corresponding to the three equivalent fluorine atoms of the CF₃ group, as coupling to distant protons is often not resolved bioorganica.com.ua. The chemical shift of this signal provides information about the electronic environment of the trifluoromethyl group. In related trifluoromethyl cyclobutane derivatives, the ¹⁹F NMR signal for the CF₃ group typically appears in the range of δ -70 to -80 ppm (relative to CFCl₃) bioorganica.com.uarsc.org. The exact chemical shift can be influenced by the solvent and the stereochemistry (cis/trans) of the molecule, which affects the spatial proximity of the CF₃ group to the chlorine atom dovepress.com.

While 1D NMR provides foundational data, 2D NMR techniques are essential for a complete and unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would definitively connect the CH-Cl proton to its adjacent CH₂ protons, and likewise for the CH-CF₃ proton, confirming the connectivity around the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of the ¹³C signals for the CH-Cl, CH-CF₃, and CH₂ groups.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, which is vital for determining stereochemistry and conformation. For 1-chloro-3-(trifluoromethyl)cyclobutane, NOESY/ROESY spectra would show correlations between protons on the same face of the puckered cyclobutane ring. This data can be used to distinguish between the cis and trans isomers by observing key spatial proximities, for instance, between the methine proton at C1 and the methine proton at C3.

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

X-ray crystallography provides precise information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state. nih.gov While a crystal structure for 1-chloro-3-(trifluoromethyl)cyclobutane itself is not prominently available, analysis of closely related 1-substituted trifluoromethyl cyclobutanes reveals key structural features. nih.govacs.org

Cyclobutane rings are generally not planar but adopt a puckered conformation to relieve ring strain and torsional strain from eclipsed C-H bonds. dtic.milresearchgate.net X-ray studies of similar compounds show that the degree of puckering is influenced by the nature and position of the substituents. nih.gov For 1-chloro-3-(trifluoromethyl)cyclobutane, the analysis would determine the puckering angle of the ring and the preferred axial or equatorial positions of the chloro and trifluoromethyl substituents in the crystal lattice. This solid-state data provides a crucial benchmark for understanding the molecule's conformational preferences, which can be compared with computational models and solution-state NMR data. nih.govacs.org In cases where the molecule is chiral, X-ray crystallography using anomalous dispersion is the definitive method for determining the absolute stereochemistry of a single enantiomer. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. ifo.lviv.ua The spectra of 1-chloro-3-(trifluoromethyl)cyclobutane would be dominated by vibrations associated with the C-F, C-Cl, C-H, and C-C bonds of the cyclobutane ring.

C-H Stretching: Absorptions corresponding to the stretching of C-H bonds on the cyclobutane ring are expected in the 2850-3000 cm⁻¹ region. docbrown.info

C-F Stretching: The trifluoromethyl group gives rise to very strong and characteristic absorption bands. Symmetric and antisymmetric CF₃ stretching vibrations typically appear in the 1100-1300 cm⁻¹ range. bjp-bg.comcdnsciencepub.com

C-Cl Stretching: The C-Cl stretching vibration is expected to produce a moderate to strong band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Cyclobutane Ring Vibrations: The cyclobutane ring itself has characteristic deformation and puckering modes, although these can be complex and appear at lower frequencies, often below 1000 cm⁻¹. docbrown.infonih.gov

Table 2: Characteristic IR and Raman Vibrational Frequencies Note: Wavenumber ranges are approximate and based on typical values for the specified functional groups and structures.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Cyclobutane Ring | 2850 - 3000 | Medium |

| CH₂ Scissoring | Cyclobutane Ring | ~ 1450 | Medium |

| C-F Stretch (asymmetric/symmetric) | -CF₃ | 1100 - 1300 | Very Strong |

| C-C Stretch | Cyclobutane Ring | 900 - 1200 | Weak-Medium |

| C-Cl Stretch | -Cl | 600 - 800 | Medium-Strong |

| CF₃ Deformation | -CF₃ | ~ 500 - 750 | Medium |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule and to gain structural information from its fragmentation patterns. The molecular formula of 1-chloro-3-(trifluoromethyl)cyclobutane is C₅H₆ClF₃, with a monoisotopic mass of approximately 158.01 Da. uni.lu

In the mass spectrum, the molecular ion peak (M⁺) would appear as a characteristic doublet, [M]⁺ and [M+2]⁺, due to the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, which exist in a natural abundance ratio of approximately 3:1. docbrown.info This isotopic signature is a definitive indicator of the presence of one chlorine atom in the molecule.

High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the unambiguous confirmation of the molecular formula C₅H₆ClF₃.

The fragmentation pattern observed under electron ionization (EI) conditions would provide further structural evidence. Likely fragmentation pathways include:

Loss of a chlorine radical (•Cl): leading to a fragment ion at m/z corresponding to [C₅H₆F₃]⁺.

Loss of a trifluoromethyl radical (•CF₃): resulting in a fragment ion at m/z corresponding to [C₄H₆Cl]⁺.

Cleavage of the cyclobutane ring: Cyclobutane rings can fragment via cycloreversion to produce two ethylene (B1197577) molecules or through other complex rearrangements, leading to smaller charged fragments.

Analysis of these fragmentation pathways helps to piece together the molecular structure, corroborating the findings from NMR and vibrational spectroscopy.

Theoretical and Computational Investigations of 1 Chloro 3 Trifluoromethyl Cyclobutane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 1-chloro-3-(trifluoromethyl)cyclobutane from first principles. These methods model the electronic structure of the molecule to determine its geometry, energy, and reactivity.

Density Functional Theory (DFT) has become a primary tool for computational investigations of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.netrsc.org For 1-chloro-3-(trifluoromethyl)cyclobutane, DFT studies, likely employing functionals like B3LYP or M06-2X with Pople-style basis sets (e.g., 6-311++G(d,p)), would be used to explore its electronic structure and predict its reactivity. researchgate.net

Key aspects of the electronic structure that can be analyzed include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical parameter for assessing chemical reactivity and stability. researchgate.net

Reactivity descriptors derived from DFT, such as Fukui functions and molecular electrostatic potential (ESP) maps, can identify the most probable sites for electrophilic and nucleophilic attack. researchgate.netnih.gov For 1-chloro-3-(trifluoromethyl)cyclobutane, the carbon atom bonded to the highly electronegative chlorine is an expected electrophilic site. The ESP map would visualize electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, highlighting potential centers for intermolecular interactions. nih.gov Natural Bond Orbital (NBO) analysis can further reveal details about charge distribution and hyperconjugative interactions that contribute to the molecule's stability. researchgate.netnih.gov

For more precise energy and geometry calculations, high-level ab initio methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)), offer a more rigorous treatment of electron correlation than standard DFT functionals. While computationally intensive, they provide benchmark-quality data for critical properties like inversion barriers and reaction energies. researchgate.net

Calculations for the parent cyclobutane (B1203170) molecule have been performed using high-level ab initio methods with complete basis set (CBS) extrapolations to achieve high accuracy. nih.govresearchgate.net A similar approach for 1-chloro-3-(trifluoromethyl)cyclobutane would yield highly reliable data on its structure and energetics, serving as a reference for validating results from more cost-effective DFT methods.

Conformational Analysis and Potential Energy Surfaces

The non-planar, puckered nature of the cyclobutane ring is a defining feature of its structure. dalalinstitute.commaricopa.edu Conformational analysis involves studying the different spatial arrangements of a molecule and their corresponding energies. For 1-chloro-3-(trifluoromethyl)cyclobutane, this analysis focuses on the puckering of the four-membered ring and the orientation of its two substituents.

The cyclobutane ring adopts a puckered conformation to relieve the torsional strain that would be present in a planar structure. dalalinstitute.commaricopa.edu This puckering is characterized by a dihedral angle, and the molecule can invert between two equivalent puckered conformations through a planar transition state. The energy required for this process is known as the inversion barrier. High-level ab initio calculations on cyclobutane place this barrier at approximately 482 cm⁻¹ (1.38 kcal/mol). nih.gov

For 1-chloro-3-(trifluoromethyl)cyclobutane, the inversion barrier would be calculated by mapping the potential energy surface as a function of the ring-puckering coordinate. The energy difference between the puckered (ground state) and planar (transition state) geometries defines the barrier height. This value is crucial for understanding the molecule's dynamic behavior and the rate of interconversion between its conformers.

The presence of chloro and trifluoromethyl substituents at the 1 and 3 positions significantly influences the conformational preferences of the cyclobutane ring. These substituents can occupy either pseudo-axial or pseudo-equatorial positions in the puckered ring. The relative stability of different conformers is determined by steric and electronic effects. pdx.edu

The bulky trifluoromethyl group and the smaller chloro group will have different steric demands. Generally, substituents prefer the more spacious equatorial position to minimize steric hindrance (nonbonded strain). pdx.edu In the trans isomer of 1-chloro-3-(trifluoromethyl)cyclobutane, a conformation where both groups are equatorial (diequatorial) is expected to be the most stable. For the cis isomer, one substituent must be axial while the other is equatorial (axial-equatorial), leading to higher conformational energy compared to the trans diequatorial conformer.

Electronic effects, such as dipole-dipole interactions and hyperconjugation, also play a role. The strongly electron-withdrawing nature of both the trifluoromethyl and chloro groups will alter the charge distribution and bond lengths within the ring compared to unsubstituted cyclobutane.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. mdpi.com By modeling the potential energy surface connecting reactants to products, it is possible to identify transition states (TS) and intermediates, thereby mapping the entire reaction pathway.

For 1-chloro-3-(trifluoromethyl)cyclobutane, a key reaction to model would be nucleophilic substitution at the carbon bearing the chlorine atom. DFT calculations can be used to locate the transition state structure for such a reaction (e.g., an Sₙ2 reaction). The activation energy (ΔG‡), which is the energy difference between the reactants and the transition state, can then be calculated to predict the reaction rate. mdpi.com A transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Modeling these pathways allows for a detailed understanding of how factors like stereochemistry (i.e., attack on the cis vs. trans isomer) and the electronic nature of the trifluoromethyl group influence the reaction's feasibility and outcome. This predictive capability is essential for designing synthetic routes and understanding the molecule's chemical stability.

Mechanistic Hypotheses Elucidation

Furthermore, computational models can explore the mechanisms of elimination reactions, predicting the regioselectivity and stereoselectivity of products. For example, the orientation of the trifluoromethyl group relative to the chlorine atom (cis or trans) will significantly influence the preferred E2 elimination pathway, which can be modeled to understand the conformational requirements for the anti-periplanar arrangement of the departing proton and chloride.

Kinetic and Thermodynamic Considerations of Transformations

Computational chemistry also allows for the quantitative prediction of kinetic and thermodynamic parameters for transformations of 1-chloro-3-(trifluoromethyl)cyclobutane. By calculating the Gibbs free energy of reactants, transition states, and products, the thermodynamic favorability (ΔG°) and the activation energy (ΔG‡) of a reaction can be determined. These calculations provide insights into reaction rates and equilibrium positions.

For example, the relative stability of cis and trans isomers of 1-chloro-3-(trifluoromethyl)cyclobutane can be computed to understand their equilibrium distribution. The energy barriers for the interconversion between these isomers via ring-puckering can also be calculated. In substitution or elimination reactions, the computed activation energies can be used to predict how changes in reaction conditions, such as solvent or temperature, will affect the reaction rate, guided by transition state theory.

Below is a hypothetical data table illustrating the kind of information that could be generated from such computational studies for a hypothetical reaction.

Table 1: Calculated Thermodynamic and Kinetic Data for a Hypothetical Reaction of 1-Chloro-3-(trifluoromethyl)cyclobutane

| Reaction Pathway | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) | Ea (kcal/mol) |

| SN1 | -15.2 | -5.1 | -13.7 | 25.8 |

| SN2 | -12.8 | -10.3 | -9.7 | 20.1 |

| E2 (trans) | -8.5 | 12.5 | -12.2 | 18.5 |

| E2 (cis) | -7.9 | 11.8 | -11.4 | 22.3 |

Note: The data in this table is purely illustrative and intended to demonstrate the type of output from computational studies. It does not represent actual experimental or calculated values for 1-chloro-3-(trifluoromethyl)cyclobutane.

Molecular Dynamics Simulations (if applicable for conformational dynamics)

While extensive molecular dynamics (MD) simulations specifically for 1-chloro-3-(trifluoromethyl)cyclobutane are not widely reported in the literature, this computational technique is highly applicable for studying its conformational dynamics. nih.gov MD simulations model the movement of atoms and molecules over time, providing a detailed picture of the conformational landscape of the cyclobutane ring. stanford.educonicet.gov.arupc.edu

The cyclobutane ring is not planar and exists in a puckered conformation. For a substituted cyclobutane like 1-chloro-3-(trifluoromethyl)cyclobutane, MD simulations can be used to explore the dynamics of ring-puckering and the energetic barriers associated with this process. These simulations can also determine the preferred conformations of the substituents (chloro and trifluoromethyl groups), whether they are axial or equatorial, and the rate of interconversion between different conformational states.

This information is crucial for understanding the molecule's reactivity, as the conformation can significantly influence the accessibility of reaction sites and the stereochemical outcome of reactions.

Application of 1 Chloro 3 Trifluoromethyl Cyclobutane As a Synthetic Building Block

Precursor in Medicinal Chemistry Research

In the field of medicinal chemistry, the drive to create novel chemical entities with improved efficacy and pharmacokinetic profiles is constant. 1,3-disubstituted cyclobutanes are recognized as important scaffolds that can confer beneficial pharmacological properties to drug candidates. researchgate.net The trifluoromethylcyclobutyl moiety, derived from precursors like 1-Chloro-3-(trifluoromethyl)cyclobutane, is utilized by researchers to access new areas of chemical space and to engineer molecules with enhanced drug-like properties.

The synthesis of diverse molecular scaffolds is a cornerstone of drug discovery, enabling the exploration of structure-activity relationships (SAR). 1-Chloro-3-(trifluoromethyl)cyclobutane is an attractive starting material for generating libraries of compounds built around the fluorinated cyclobutane (B1203170) core. The chlorine atom can be displaced by a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions) to introduce molecular diversity. This approach allows for the systematic modification of a lead compound, facilitating the optimization of its biological activity.

Research has focused on developing efficient methods to construct polysubstituted cyclobutanes, which are prevalent motifs in drug molecules due to their rigid three-dimensionality and high fraction of sp3-hybridized carbon atoms. nih.gov While many synthetic strategies exist, the use of pre-functionalized building blocks like 1-Chloro-3-(trifluoromethyl)cyclobutane provides a direct and modular route to target scaffolds. For example, coupling the building block with various amines can lead to a series of 1-amino-3-(trifluoromethyl)cyclobutane derivatives, which are valuable precursors for a range of therapeutic agents. researchgate.net

Table 1: Examples of Scaffold Synthesis via Nucleophilic Substitution

| Nucleophile | Reagent Example | Resulting Scaffold | Potential Therapeutic Area |

|---|---|---|---|

| Amine | Aniline | N-phenyl-3-(trifluoromethyl)cyclobutanamine | Kinase Inhibitors |

| Alcohol | Phenol | 1-phenoxy-3-(trifluoromethyl)cyclobutane | GPCR Modulators |

| Thiol | Thiophenol | 1-(phenylthio)-3-(trifluoromethyl)cyclobutane | Protease Inhibitors |

| Carbanion | Phenylmagnesium bromide | 1-phenyl-3-(trifluoromethyl)cyclobutane | CNS Agents |

The control of stereochemistry is paramount in medicinal chemistry, as different stereoisomers of a drug can have vastly different biological activities and safety profiles. The stereoselective synthesis of chiral fluorinated cyclobutane derivatives remains a significant challenge but is crucial for their application in complex drug molecules. bohrium.com

Starting with a specific stereoisomer of 1-Chloro-3-(trifluoromethyl)cyclobutane (i.e., cis or trans), chemists can employ reactions that proceed with a defined stereochemical outcome, such as SN2 reactions that result in an inversion of configuration at the carbon center bearing the chlorine atom. This allows the controlled installation of the trifluoromethylcyclobutyl moiety into a larger molecule, preserving or inverting the initial stereochemistry as desired. Advanced catalytic methods, including transition-metal-catalyzed cross-coupling reactions, can also be used to incorporate the cyclobutane ring with high stereocontrol. Recent advances in asymmetric catalysis have enabled the enantioselective synthesis of related chiral fluorinated carbocycles, highlighting the importance and feasibility of accessing stereopure building blocks. bohrium.comnih.gov

Bioisosterism, the strategy of replacing one functional group or moiety in a molecule with another that has similar physical or chemical properties, is a powerful tool in drug design for optimizing ADME (absorption, distribution, metabolism, and excretion) properties and reducing toxicity. spirochem.com The trifluoromethylcyclobutyl group is an effective bioisostere for several common chemical motifs. bioorganica.com.ua

Table 2: Bioisosteric Comparison of the Trifluoromethylcyclobutyl Moiety

| Moiety | Key Properties | Rationale for Replacement |

|---|---|---|

| tert-Butyl | Lipophilic, sterically bulky, metabolically stable | Trifluoromethylcyclobutyl offers a similar steric profile and lipophilicity but with a different 3D vector and potential for improved metabolic stability. |

| Phenyl | Aromatic, planar, susceptible to metabolism (e.g., hydroxylation) | Trifluoromethylcyclobutyl provides a non-planar, sp3-rich scaffold, improving solubility and metabolic stability while maintaining key interactions. |

| Cyclohexyl | Lipophilic, conformationally flexible | Trifluoromethylcyclobutyl offers a more rigid scaffold, which can lock the molecule into a more active conformation, improving binding affinity. |

Intermediate in Agrochemical Research

The agrochemical industry continually seeks new active ingredients that are more potent, selective, and environmentally benign. The incorporation of fluorine, particularly the trifluoromethyl group, into agrochemicals is a well-established strategy to enhance their biological activity and stability. researchgate.netnih.gov Approximately half of all modern agrochemicals contain at least one fluorine atom. nih.gov 1-Chloro-3-(trifluoromethyl)cyclobutane serves as an intermediate for introducing the fluorinated cyclobutane motif into novel herbicides, fungicides, and insecticides.

The synthesis of new agrochemical leads often involves the combination of different "toxophores" or active fragments. The reactive chlorine atom of 1-Chloro-3-(trifluoromethyl)cyclobutane allows it to be readily coupled with other key structural motifs, such as nitrogen-containing heterocycles, which are present in over 70% of commercial agrochemicals. nih.gov For instance, the building block can be reacted with pyrazoles, pyridines, or pyrimidines to generate novel compounds for biological screening. nih.govnih.govnih.gov The use of fluorine-containing building blocks is the predominant approach for introducing fluorine into new agrochemical candidates. researchgate.net

Table 3: Potential Agrochemical Leads from 1-Chloro-3-(trifluoromethyl)cyclobutane

| Heterocyclic Core | Reaction Type | Resulting Structure Class | Potential Agrochemical Class |

|---|---|---|---|

| Pyrazole | N-alkylation | 1-[3-(Trifluoromethyl)cyclobutyl]-1H-pyrazoles | Fungicides, Insecticides |

| Pyridine | Nucleophilic Aromatic Substitution | 2-[3-(Trifluoromethyl)cyclobutyl]pyridines | Herbicides, Insecticides |

| Triazole | N-alkylation | 1-[3-(Trifluoromethyl)cyclobutyl]-1H-1,2,4-triazoles | Fungicides |

The trifluoromethylcyclobutyl moiety is incorporated into potential agrochemicals to deliberately modulate their physicochemical and biological properties. researchgate.net The introduction of fluorine can lead to significant changes in a molecule's lipophilicity, transportability, and resistance to metabolic degradation by plant or insect enzymes. researchgate.netbeilstein-archives.org

The strong electron-withdrawing nature of the CF3 group can alter the electronic character of the entire molecule, which can enhance its binding to the target protein or enzyme. The cyclobutane ring itself imposes conformational rigidity, which can pre-organize the molecule into a bioactive conformation, thereby increasing its intrinsic potency. This combination of effects makes the incorporation of fluorinated cyclobutanes a powerful strategy for the optimization of agrochemical leads. nih.govbeilstein-archives.org

Table 4: Impact of Trifluoromethylcyclobutyl Moiety on Agrochemical Properties

| Property | Effect of Incorporation | Rationale |

|---|---|---|

| Metabolic Stability | Increased | The C-F bond is very strong and the CF3 group can block metabolically labile sites from enzymatic oxidation. nih.gov |

| Lipophilicity (LogP) | Increased | Fluorine is highly lipophilic, which can enhance membrane permeability and transport to the target site. researchgate.netbeilstein-archives.org |

| Binding Affinity | Potentially Increased | The CF3 group can engage in favorable interactions (e.g., dipole-dipole, hydrophobic) within the target's active site. The rigid scaffold reduces the entropic penalty of binding. |

| Bioavailability | Modulated | Changes in lipophilicity and metabolic stability directly impact how the compound is absorbed, distributed, and persists within the target organism. nih.gov |

Utility in Materials Science Precursors

The incorporation of the 3-(trifluoromethyl)cyclobutane moiety into materials can impart desirable characteristics such as increased thermal stability, chemical resistance, and altered dielectric properties. The chlorine atom in 1-chloro-3-(trifluoromethyl)cyclobutane serves as a synthetic handle for introducing this valuable scaffold into a variety of molecular architectures, including monomers for polymerization and precursors for other functional materials.

1-Chloro-3-(trifluoromethyl)cyclobutane can be envisioned as a precursor for various monomers suitable for different polymerization techniques. The chloro group can be displaced or transformed to introduce polymerizable functional groups. For instance, it can be converted to an alcohol, amine, or vinyl group, which can then participate in condensation, addition, or ring-opening polymerization reactions.

Below is a table of hypothetical monomers that could be synthesized from 1-chloro-3-(trifluoromethyl)cyclobutane and the corresponding polymer architectures.

| Monomer Precursor | Target Monomer | Polymerization Method | Resulting Polymer Architecture |

| 1-Chloro-3-(trifluoromethyl)cyclobutane | 3-(Trifluoromethyl)cyclobutyl acrylate | Free-radical polymerization | Poly(3-(trifluoromethyl)cyclobutyl acrylate) |

| 1-Chloro-3-(trifluoromethyl)cyclobutane | 1-Amino-3-(trifluoromethyl)cyclobutane | Condensation polymerization with a diacid chloride | Polyamide with trifluoromethylcyclobutane in the backbone |

| 1-Chloro-3-(trifluoromethyl)cyclobutane | 1-Hydroxy-3-(trifluoromethyl)cyclobutane | Condensation polymerization with a diisocyanate | Polyurethane with trifluoromethylcyclobutane in the backbone |

| 1-Chloro-3-(trifluoromethyl)cyclobutane | 1-Isocyanato-3-(trifluoromethyl)cyclobutane | Polyaddition with a diol | Polyurethane with trifluoromethylcyclobutane as a pendant group |

Beyond polymers, 1-chloro-3-(trifluoromethyl)cyclobutane can be utilized in the synthesis of a range of functional materials where the trifluoromethylcyclobutane moiety can confer specific advantages. These materials could find applications in electronics, optics, and specialty coatings.

The strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of molecules, making derivatives of 1-chloro-3-(trifluoromethyl)cyclobutane interesting for applications in organic electronics. For example, its incorporation into liquid crystal structures could modify their mesophase behavior and electro-optical response. Similarly, its use in the synthesis of organic light-emitting diode (OLED) materials could enhance their performance and stability.

The low surface energy associated with fluorinated compounds suggests that materials derived from 1-chloro-3-(trifluoromethyl)cyclobutane could exhibit hydrophobic and oleophobic properties, making them suitable for self-cleaning and anti-fouling coatings.

The following table outlines potential functional materials derived from 1-chloro-3-(trifluoromethyl)cyclobutane and their unique features.

| Functional Material Class | Synthetic Approach from 1-Chloro-3-(trifluoromethyl)cyclobutane | Key Feature Conferred by Trifluoromethylcyclobutane Moiety | Potential Application |

| Liquid Crystals | Nucleophilic substitution to attach a mesogenic core | Altered mesophase stability and dielectric anisotropy | Display technologies |

| Organic Light-Emitting Diodes (OLEDs) | Incorporation into host or emissive materials | Enhanced electron transport and thermal stability | Solid-state lighting and displays |

| Hydrophobic Coatings | Synthesis of fluorinated surfactants or surface modifiers | Low surface energy, water and oil repellency | Self-cleaning surfaces, anti-icing coatings |

| Dielectric Materials | Polymerization of monomers containing the trifluoromethylcyclobutane group | Low dielectric constant and loss | Microelectronics, high-frequency circuits |

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Routes

While methods for the synthesis of trifluoromethyl- and chloro-substituted cyclobutanes exist, future research will likely focus on developing more sustainable, efficient, and scalable routes to 1-chloro-3-(trifluoromethyl)cyclobutane and its derivatives.

Current synthetic strategies often rely on [2+2] photocycloaddition reactions or the fluorination of cyclobutane (B1203170) precursors. bioorganica.com.ua For instance, trifluoromethyl cyclobutanes can be synthesized from cyclobutylcarboxylic acids using reagents like sulfur tetrafluoride. nih.gov However, these methods can have drawbacks, such as the use of hazardous reagents or the generation of significant waste.

Future efforts are anticipated to center on green chemistry principles. Photochemical methods, which utilize light as a "traceless" reagent, represent a promising sustainable pathway. nih.gov The development of visible-light-mediated cycloadditions could offer a more energy-efficient and safer alternative to traditional UV-light-induced reactions. Additionally, exploring novel catalytic systems, including enzymatic and electrochemical approaches, could lead to more environmentally benign syntheses with high selectivity and yield. The use of continuous flow reactors for these transformations could also enhance safety and scalability. nih.gov

Table 1: Comparison of Potential Synthetic Strategies for 1-Chloro-3-(trifluoromethyl)cyclobutane

| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Photochemical [2+2] Cycloaddition | High atom economy, access to diverse structures. | Often requires high-energy UV light, potential for side reactions. |

| Catalytic Cycloaddition | Potential for high stereoselectivity, milder reaction conditions. | Catalyst development and cost, substrate scope limitations. |

| Electrochemical Synthesis | Avoids harsh chemical oxidants/reductants, precise control. | Specialized equipment required, electrolyte and electrode selection. |

| Enzymatic Synthesis | High selectivity, environmentally benign conditions. | Enzyme discovery and engineering, limited substrate scope. |

| Flow Chemistry Synthesis | Enhanced safety and scalability, precise process control. | Initial setup cost, potential for clogging with solid byproducts. |

Exploration of Under-Utilized Reactivity Modes

The reactivity of 1-chloro-3-(trifluoromethyl)cyclobutane is largely governed by the interplay of the strained cyclobutane ring and the electronic effects of the trifluoromethyl and chloro groups. While some reactions are predictable, there is a vast, underexplored landscape of chemical transformations that could be harnessed for novel molecular construction.

Future research should delve into reactivity modes beyond simple nucleophilic substitution of the chloride. For example, transition-metal-catalyzed cross-coupling reactions at the C-Cl bond could provide a powerful tool for carbon-carbon and carbon-heteroatom bond formation, enabling the facile introduction of a wide range of functional groups. researchgate.net

Another area of significant potential is the selective C-H functionalization of the cyclobutane ring. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the adjacent C-H bonds, potentially allowing for regioselective activation and functionalization. This would open up avenues for late-stage modification of the cyclobutane scaffold, a highly desirable strategy in medicinal chemistry and materials science. researchgate.net

Furthermore, the strained nature of the cyclobutane ring makes it susceptible to ring-opening reactions. Controlled ring-opening could lead to the synthesis of complex acyclic molecules containing both trifluoromethyl and chloro functionalities, which are valuable synthons in their own right. researchgate.net The development of catalysts that can control the regioselectivity and stereoselectivity of these ring-opening reactions is a key challenge and a significant opportunity.

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic routes for 1-chloro-3-(trifluoromethyl)cyclobutane and its derivatives to continuous flow and automated platforms represents a significant step towards their wider availability and application. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless multi-step syntheses. nih.gov

For the synthesis of fluorinated compounds, flow reactors are particularly advantageous as they allow for the safe handling of hazardous reagents often employed in fluorination reactions. nih.gov The small reactor volumes minimize the risks associated with exothermic reactions or the handling of toxic gases. Future research could focus on developing integrated flow processes for the synthesis of 1-chloro-3-(trifluoromethyl)cyclobutane, potentially starting from simple, readily available precursors.

Automated synthesis platforms, guided by machine learning algorithms, could be employed to rapidly optimize reaction conditions for the synthesis and subsequent functionalization of the target molecule. These systems can explore a vast parameter space (e.g., temperature, pressure, catalyst loading, stoichiometry) in a high-throughput manner, significantly accelerating the discovery of optimal synthetic protocols. This approach would be particularly valuable for exploring the under-utilized reactivity modes discussed in the previous section.

Advanced Computational Design and Prediction of New Transformations